N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is an organic compound that belongs to the class of acetamides This compound features a benzofuran ring, a phenyl ring with methyl substituents, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the propan-2-yl group onto the benzofuran ring using alkylation reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (for halogenation), alkyl halides (for alkylation).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds like this are often investigated for their potential pharmacological properties. They may exhibit activity against certain biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
- N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]propionamide
- N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]butyramide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzofuran and acetamide functionalities. This combination of structural features can impart unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H23NO2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H23NO2/c1-13(2)16-6-8-20-19(10-16)17(12-24-20)11-21(23)22-18-7-5-14(3)15(4)9-18/h5-10,12-13H,11H2,1-4H3,(H,22,23) |
InChI Key |
OLWGUCISXOHTSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C)C |
Origin of Product |
United States |
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